molecular formula C21H28N2O3 B442305 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B442305
M. Wt: 356.5g/mol
InChI Key: RWMNJTINHXAXBM-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of two benzyl groups substituted with methoxy groups at different positions, which can influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 3,4-dimethoxybenzyl chloride and 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or toluene and may require heating to reflux to ensure complete reaction.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through reactions with reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and benzyl substituents can influence the compound’s binding affinity and selectivity for these targets. The pathways involved in its action can include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: Lacks the methoxy substituents and has different biological activity and chemical reactivity.

    1-(4-Methoxybenzyl)piperazine: Contains only one methoxybenzyl group, which can influence its chemical and biological properties.

    1-(3,4-Dimethoxybenzyl)piperazine: Contains only one dimethoxybenzyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2O3/c1-24-19-7-4-17(5-8-19)15-22-10-12-23(13-11-22)16-18-6-9-20(25-2)21(14-18)26-3/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

RWMNJTINHXAXBM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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